molecular formula C23H19ClN8O3 B2522260 (Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 941919-89-7

(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No. B2522260
CAS RN: 941919-89-7
M. Wt: 490.91
InChI Key: ZAJMIMGRYIEBGT-KMKOMSMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H19ClN8O3 and its molecular weight is 490.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The chemical compound , due to its complex structure involving a triazolo[4,5-d]pyrimidin-7-yl piperazine core, is likely to be a precursor or intermediate in the synthesis of various heterocyclic compounds. Research in this area often focuses on creating novel compounds that could have potential therapeutic applications. For example, studies have shown the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives through reactions involving similar core structures. These compounds have been explored for their antimicrobial activities, indicating the potential for pharmaceutical applications (El-Agrody et al., 2001).

Antimicrobial Activities

Derivatives related to the compound have been synthesized and screened for antimicrobial properties. This includes novel 1,2,4-triazole derivatives showing good to moderate activities against various microorganisms. Such research indicates the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antitumor Activities

The compound's framework is conducive to modifications that could lead to antitumor properties. Some derivatives have been synthesized and evaluated for their anticancer activities, with certain compounds showing promising antiproliferative effects against breast cancer cells. This suggests a potential avenue for cancer therapy research (Yurttaş et al., 2014).

Enaminone Derivatives and Biological Activities

Enaminone-based derivatives, closely related to the chemical structure , have been explored for a variety of biological activities, including antimicrobial and antitumor effects. Such studies contribute to the broader understanding of how structural variations can influence biological activity, offering pathways to new therapeutic agents (Riyadh, 2011).

properties

IUPAC Name

(Z)-1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN8O3/c24-17-4-8-18(9-5-17)31-23-21(27-28-31)22(25-15-26-23)30-13-11-29(12-14-30)20(33)10-3-16-1-6-19(7-2-16)32(34)35/h1-10,15H,11-14H2/b10-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJMIMGRYIEBGT-KMKOMSMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)/C=C\C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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